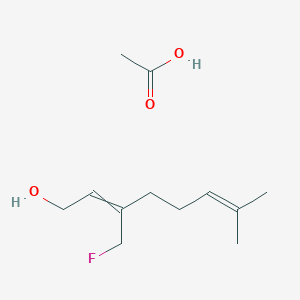
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid with a fluoromethyl and methylocta-dien-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated organic molecules and those with methylocta-dien-ol groups. Examples include:
- Acetic acid derivatives with different substituents.
- Fluoromethylated compounds with varying chain lengths.
- Methylocta-dien-ol compounds with different functional groups .
Uniqueness
What sets acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol apart is its combination of fluoromethyl and methylocta-dien-ol groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
76481-05-5 |
|---|---|
Molekularformel |
C12H21FO3 |
Molekulargewicht |
232.29 g/mol |
IUPAC-Name |
acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H17FO.C2H4O2/c1-9(2)4-3-5-10(8-11)6-7-12;1-2(3)4/h4,6,12H,3,5,7-8H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
UEWFMKJUKWUYFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCO)CF)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


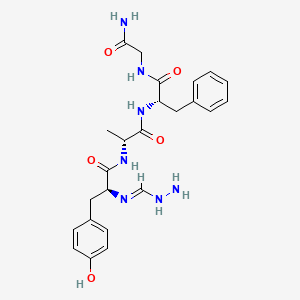
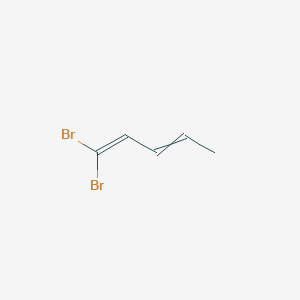
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
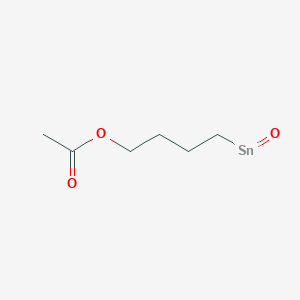
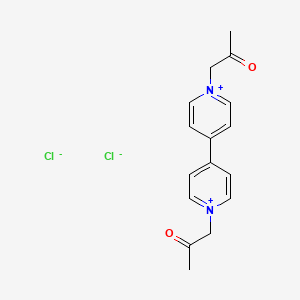
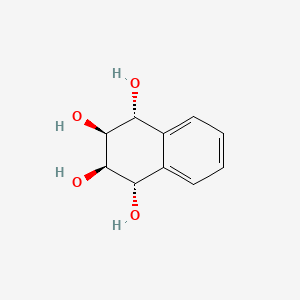
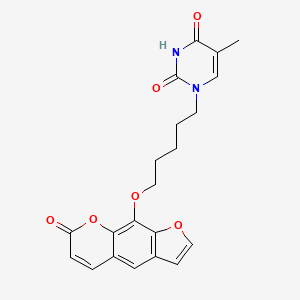
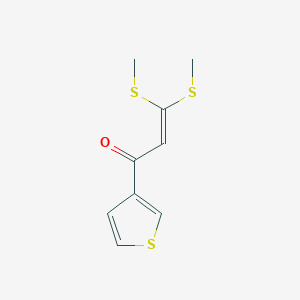
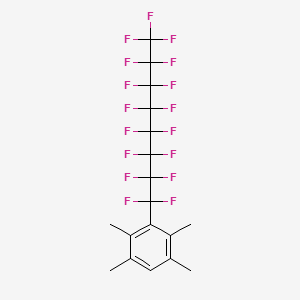
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)
